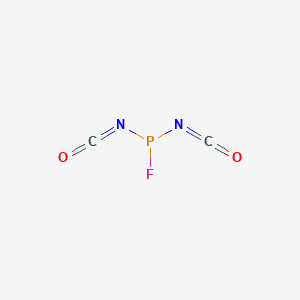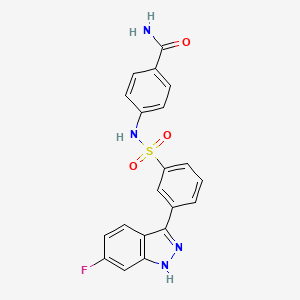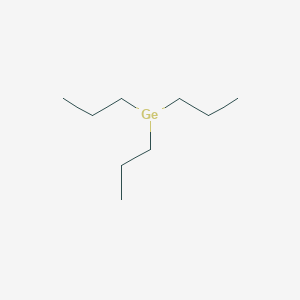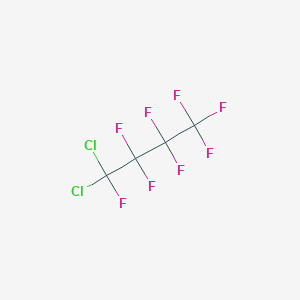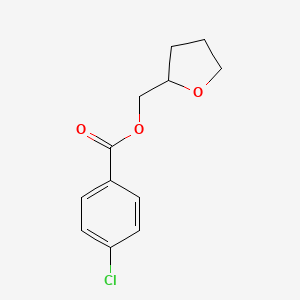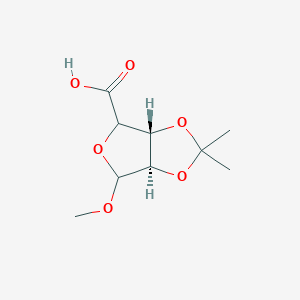
3,4-Dimethyloxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyloxetan-2-one is a chemical compound with the molecular formula C5H8O2. It is a member of the oxetane family, which are four-membered cyclic ethers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyloxetan-2-one typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide in ethanol. This reaction yields 3-(bromomethyl)oxetan-3-yl methanol, which can be further treated with various phenols to produce substituted oxetanes .
Industrial Production Methods
the general principles of oxetane synthesis, such as cyclization reactions and the use of appropriate catalysts, are likely to be employed on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyloxetan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous sodium hydroxide (NaOH) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxetanes.
Aplicaciones Científicas De Investigación
3,4-Dimethyloxetan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Oxetane derivatives are explored for their potential as pharmaceutical agents due to their unique structural properties.
Industry: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyloxetan-2-one involves its ability to undergo ring-opening reactions, which can lead to the formation of various reactive intermediates. These intermediates can interact with molecular targets, leading to the desired chemical transformations. The specific pathways and molecular targets depend on the nature of the substituents and the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyloxetan-2-one: Another oxetane derivative with similar structural properties.
2-Methyleneoxetanes: Compounds with a methylene group at the 2-position, which exhibit different reactivity.
Oxetan-3-one: A simpler oxetane derivative used as a building block in organic synthesis
Uniqueness
3,4-Dimethyloxetan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other oxetane derivatives. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and materials science .
Propiedades
Número CAS |
5402-54-0 |
|---|---|
Fórmula molecular |
C5H8O2 |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
3,4-dimethyloxetan-2-one |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)7-5(3)6/h3-4H,1-2H3 |
Clave InChI |
IABBAPSDOJPBAF-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


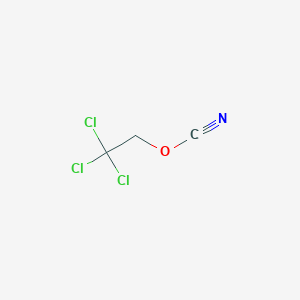
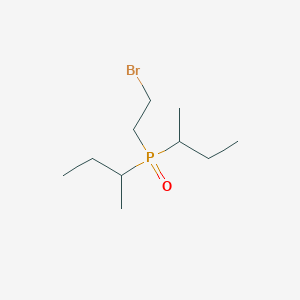
![4-[1-(2-Piperazinyl)butyl]benzoic acid](/img/structure/B14746096.png)
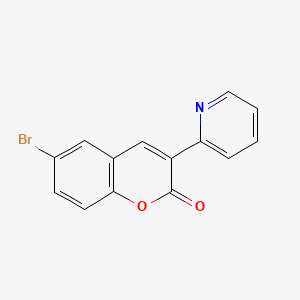
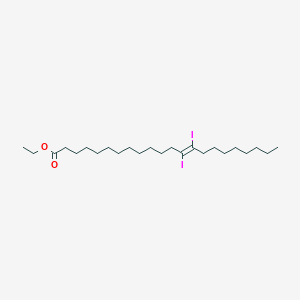
![2-[3-[[Cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B14746116.png)
![(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B14746130.png)
